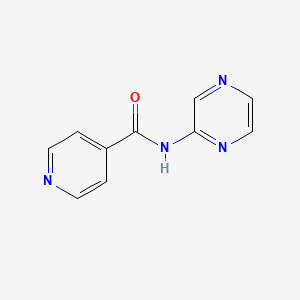
3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a propargyl group have evoked a great deal of interest due to their wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles . They have been reported as valuable precursors for the synthesis of heterocycles .
Synthesis Analysis
A propargyl moiety can be introduced into bioactive molecules via base- or metal-catalyzed propargylation . In a study, twelve compounds bearing one or two propargyl groups were prepared and screened for their cytotoxic activity .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea involves the reaction of 3-methyl-1-phenylurea with propargyl alcohol in the presence of a base to form the propargyl carbamate intermediate, which is then treated with phosgene to yield the final product.", "Starting Materials": [ "3-methyl-1-phenylurea", "propargyl alcohol", "base", "phosgene" ], "Reaction": [ "Step 1: 3-methyl-1-phenylurea is dissolved in a suitable solvent and propargyl alcohol is added to the solution.", "Step 2: A base such as potassium carbonate or sodium hydroxide is added to the reaction mixture to catalyze the reaction.", "Step 3: The reaction mixture is heated under reflux for several hours until the propargyl carbamate intermediate is formed.", "Step 4: Phosgene is added to the reaction mixture to convert the propargyl carbamate intermediate to 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea.", "Step 5: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS RN |
69922-04-9 |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



